3-amino-7-hydroxy-8-methyl-2H-chromen-2-one

Description

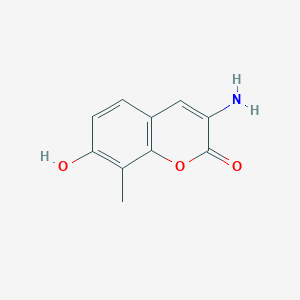

3-amino-7-hydroxy-8-methyl-2H-chromen-2-one is a compound belonging to the coumarin family, which is known for its diverse biological activities and applications in various fields. This compound has a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol . It is characterized by the presence of an amino group at the 3-position, a hydroxy group at the 7-position, and a methyl group at the 8-position on the chromen-2-one scaffold.

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

3-amino-7-hydroxy-8-methylchromen-2-one |

InChI |

InChI=1S/C10H9NO3/c1-5-8(12)3-2-6-4-7(11)10(13)14-9(5)6/h2-4,12H,11H2,1H3 |

InChI Key |

ZWWGCTBTNZWIBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . This method can be carried out using homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .

Chemical Reactions Analysis

Types of Reactions

3-amino-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted coumarins .

Scientific Research Applications

3-amino-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-7-hydroxy-8-methyl-2H-chromen-2-one include:

- 3-amino-7-hydroxy-2H-chromen-2-one

- 7-hydroxy-4-methylcoumarin

- 3-amino-4-methylcoumarin

Uniqueness

What sets this compound apart from other coumarin derivatives is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the hydroxy group at the 7-position enhances its reactivity and potential for forming various derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.